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Compound of Interest

Compound Name: Cabotegravir Sodium

Cat. No.: B8818010 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the

comprehensive characterization of cabotegravir nanoparticles. These guidelines are intended

to assist in the development and quality control of long-acting injectable formulations of

cabotegravir, a key antiretroviral drug for HIV treatment and prevention.

Physicochemical Characterization
A thorough understanding of the physicochemical properties of cabotegravir nanoparticles is

critical for ensuring product quality, stability, and in vivo performance. Key parameters include

particle size, size distribution, surface charge, drug loading, and encapsulation efficiency.

Particle Size, Polydispersity Index (PDI), and Zeta
Potential
Application Note: Dynamic Light Scattering (DLS) is the primary technique for determining the

hydrodynamic diameter (particle size), polydispersity index (a measure of the width of the

particle size distribution), and zeta potential (an indicator of colloidal stability) of cabotegravir

nanoparticles in suspension.[1][2][3][4] Consistent and reproducible measurements of these

parameters are vital for monitoring batch-to-batch consistency and predicting the stability of the

nanosuspension.

Experimental Protocol: Dynamic Light Scattering (DLS)
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Sample Preparation:

Dilute the cabotegravir nanosuspension with an appropriate dispersant (e.g., deionized

water or the formulation buffer) to an optimal concentration for DLS measurement. The

concentration should be sufficient to obtain a stable signal without causing multiple

scattering effects.

Ensure the sample is well-dispersed by gentle vortexing or sonication if necessary. Avoid

excessive energy that could alter the nanoparticle characteristics.

Instrument Setup:

Use a calibrated DLS instrument (e.g., Malvern Zetasizer Nano ZSP).

Set the measurement parameters:

Dispersant: Select the appropriate dispersant from the instrument's library or input its

refractive index and viscosity.

Material: Input the refractive index of cabotegravir.

Equilibration Time: Allow the sample to equilibrate at the desired temperature (e.g.,

25°C) for at least 120 seconds.

Measurement Angle: Typically 173° (backscatter).

Number of Measurements: Perform at least three replicate measurements.

Data Acquisition and Analysis:

For particle size and PDI, the instrument measures the fluctuations in scattered light

intensity over time and applies a correlation function to calculate the Z-average diameter

and PDI.

For zeta potential, the instrument applies an electric field and measures the velocity of the

particles using Laser Doppler Velocimetry. The electrophoretic mobility is then converted

to zeta potential using the Helmholtz-Smoluchowski equation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8818010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Report the results as the mean ± standard deviation of the replicate measurements.

Quantitative Data Summary:

Formulation
Particle Size
(nm)

Polydispersity
Index (PDI)

Zeta Potential
(mV)

Reference

NCAB 315 ± 26 < 0.3 Negative [5]

NMCAB 318 ± 25 < 0.3 Negative [5]

NMCAB 351.1 0.18 -26.8 [2]

NM2CAB
243 ± 2 to 378 ±

1
0.18 to 0.33 -25 to -35 [3]

CAB-GNPs

(GLN7)
3.9 ± 0.1 0.5 ± 0.1 -33.1 ± 0.5 [4][6]

Workflow for Physicochemical Characterization
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Caption: Workflow for DLS-based characterization.
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Drug Loading and Encapsulation Efficiency
Application Note: Determining the drug loading (DL) and encapsulation efficiency (EE) is crucial

for assessing the drug content of the nanoparticles and the efficiency of the formulation

process.[3] High-performance liquid chromatography (HPLC) or ultra-performance liquid

chromatography-tandem mass spectrometry (UPLC-MS/MS) are standard methods for

accurately quantifying cabotegravir.[1][3]

Experimental Protocol: HPLC/UPLC-MS/MS

Total Drug Content (to calculate Drug Loading):

Accurately weigh a known amount of lyophilized cabotegravir nanoparticles or take a

precise volume of the nanosuspension.

Dissolve the sample in a suitable organic solvent (e.g., methanol) to disrupt the

nanoparticles and completely dissolve the drug.

Filter the solution through a 0.22 µm syringe filter.

Analyze the filtrate using a validated HPLC or UPLC-MS/MS method to determine the

concentration of cabotegravir.

Free Drug Content (to calculate Encapsulation Efficiency):

Separate the nanoparticles from the aqueous phase containing the unencapsulated (free)

drug. This can be achieved by ultracentrifugation or by using centrifugal filter units.

Collect the supernatant/filtrate.

Analyze the amount of cabotegravir in the supernatant/filtrate using HPLC or UPLC-

MS/MS.

Calculations:

Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
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Encapsulation Efficiency (%) = [(Total mass of drug - Mass of free drug) / Total mass of

drug] x 100

Quantitative Data Summary:

Formulation Drug Loading (%)
Encapsulation
Efficiency (%)

Reference

NMCAB 90 91 [5]

NCAB 86 63 [5]

NM2CAB > 80 - [3]

CAB-GNPs (GLN7) - 97.2 ± 3.9 [6][7]

Logical Relationship for DL and EE Calculation

Quantification
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Caption: Relationship between quantified drug content and calculated parameters.

Morphological and Solid-State Characterization
Visualizing the nanoparticles and understanding the physical state of the encapsulated drug

are essential for a complete characterization.
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Particle Morphology
Application Note: Electron microscopy techniques, such as Scanning Electron Microscopy

(SEM) and Transmission Electron Microscopy (TEM), provide direct visualization of the

nanoparticle morphology, including shape and surface texture.[3][4][6] This is a qualitative but

critical assessment to confirm the particulate nature of the formulation.

Experimental Protocol: SEM/TEM

Sample Preparation:

SEM: Place a drop of the diluted nanosuspension on a clean sample stub and allow it to

air-dry or use a critical point dryer. Coat the dried sample with a thin layer of a conductive

material (e.g., gold-palladium) using a sputter coater.

TEM: Place a drop of the diluted nanosuspension onto a carbon-coated copper grid and

allow the solvent to evaporate. Negative staining with an electron-dense stain (e.g.,

phosphotungstic acid) may be used to enhance contrast.

Imaging:

Insert the prepared sample into the electron microscope.

Acquire images at various magnifications to observe the overall morphology and individual

particle details.

Solid-State Characterization
Application Note: Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are

powerful techniques to investigate the solid-state properties of cabotegravir within the

nanoparticles.[5][8] These methods can determine if the drug is in a crystalline or amorphous

state, which can significantly impact its dissolution rate and stability.

Experimental Protocol: DSC and XRD

Sample Preparation:

Lyophilize the cabotegravir nanosuspension to obtain a dry powder.
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Accurately weigh a small amount (typically 2-5 mg) of the lyophilized powder into an

aluminum DSC pan or onto an XRD sample holder.

DSC Analysis:

Place the sample pan and a reference pan in the DSC instrument.

Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range that

includes the melting point of crystalline cabotegravir.

The absence or a shift in the melting endotherm of cabotegravir in the nanoparticle

formulation compared to the pure drug can indicate an amorphous state or drug-excipient

interactions.

XRD Analysis:

Mount the sample holder in the XRD instrument.

Scan the sample over a range of 2θ angles (e.g., 5° to 40°).

The presence of sharp, characteristic peaks in the diffractogram indicates that the drug is

in a crystalline state. A halo pattern with no distinct peaks suggests an amorphous state.[9]

In Vitro Performance and Stability
Assessing the drug release characteristics and the stability of the nanoparticle formulation over

time are critical for predicting its in vivo behavior and determining its shelf-life.

In Vitro Drug Release
Application Note: In vitro release studies are performed to understand the rate and extent of

cabotegravir release from the nanoparticles under physiological-like conditions.[6][7][10] These

studies are essential for formulation optimization and for in vitro-in vivo correlation (IVIVC)

development.

Experimental Protocol: Dialysis Bag Method

Setup:
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Place a known amount of the cabotegravir nanosuspension into a dialysis bag with a

suitable molecular weight cut-off (MWCO) that retains the nanoparticles but allows the

released drug to diffuse out.

Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline

(PBS) at pH 7.4, or simulated gastric fluid at pH 1.2) maintained at 37°C with constant

stirring.[6][7]

Sampling and Analysis:

At predetermined time intervals, withdraw an aliquot of the release medium and replace it

with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

Analyze the concentration of cabotegravir in the collected samples using HPLC or a UV-

Vis spectrophotometer.

Data Analysis:

Calculate the cumulative percentage of drug released at each time point.

Plot the cumulative percentage of drug released versus time to obtain the drug release

profile.

Quantitative Data Summary:

Formulation
Release
Medium

Cumulative
Release

Time Reference

CAB-GNPs

(GLN7)

Simulated

Gastric Buffer

(pH 1.2)

62.1 ± 0.5% - [6][7]

CAB-GNPs

(GLN7)

Physiological

Buffer (pH 7.4)
45.5 ± 2.8% - [6][7]

Experimental Workflow for In Vitro Drug Release
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Experimental Setup

Sampling and Analysis

Output
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Drug Release Profile
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Caption: Workflow for in vitro drug release testing.

Stability Studies
Application Note: The long-term physical stability of the nanosuspension is critical for its clinical

application. Stability studies involve storing the formulation under different temperature

conditions and monitoring key physicochemical parameters over time.[3][11]

Experimental Protocol: Long-Term Stability Assessment

Storage:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b8818010?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC7384935/
https://www.tandfonline.com/doi/full/10.2217/nnm-2017-0381
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8818010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Store aliquots of the cabotegravir nanosuspension at various temperatures, such as

refrigerated (2-8°C), room temperature (25°C), and accelerated conditions (e.g., 40°C).

Testing:

At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw a sample from each storage

condition.

Analyze the samples for particle size, PDI, and zeta potential using DLS.

Visually inspect the samples for any signs of aggregation, sedimentation, or changes in

appearance.

Acceptance Criteria:

The formulation is considered stable if the measured parameters remain within predefined

acceptance criteria (e.g., particle size < 500 nm and PDI < 0.3).[11]

In Vitro Cellular Uptake
Application Note: For formulations intended to target specific cells or tissues, such as

macrophages which are a key reservoir for HIV, it is important to assess the cellular uptake of

the nanoparticles.[1][3]

Experimental Protocol: Macrophage Uptake Study

Cell Culture:

Culture human monocyte-derived macrophages (MDM) in 12-well plates at a density of 1 x

10^6 cells per well.[1][3]

Treatment:

Treat the MDM with the cabotegravir nanoparticle formulation at a specific concentration

(e.g., 100 µM).[3]

Incubation and Collection:
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Incubate the cells for various time points (e.g., 2, 4, 8, 24 hours).

At each time point, wash the cells with PBS to remove extracellular nanoparticles.

Lyse the cells to release the internalized nanoparticles and drug.

Quantification:

Quantify the intracellular concentration of cabotegravir using UPLC-MS/MS.

Quantitative Data Summary:

Formulation
(100 µM)

Cell Type

Intracellular
CAB
(nmol/10^6
cells)

Time (h) Reference

NCAB MDM 0.58 ± 0.11 24 [3]

NMCAB MDM 12.31 ± 0.46 24 [3]

NM2CAB MDM 17.79 ± 2.92 24 [3]

NM3CAB MDM 7.97 ± 1.76 24 [3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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